molecular formula C19H23NO5 B5808299 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5808299
M. Wt: 345.4 g/mol
InChI Key: LLIMOAONEMVHNF-UHFFFAOYSA-N
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Description

2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C19H23NO5 It is characterized by the presence of multiple methoxy groups attached to a benzamide structure

Properties

IUPAC Name

2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-14-7-5-13(6-8-14)9-10-20-19(21)15-11-17(24-3)18(25-4)12-16(15)23-2/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIMOAONEMVHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethoxybenzoic acid and 4-methoxyphenethylamine.

    Amide Formation: The carboxylic acid group of 2,4,5-trimethoxybenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-methoxyphenethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide: Similar in structure but with a different position of the methoxy group on the phenyl ring.

    3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide: Similar but with the methoxy groups in different positions on the benzamide ring.

Uniqueness

2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the specific arrangement of methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are advantageous in certain applications, such as enhanced binding affinity to specific molecular targets or improved stability under certain conditions.

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